![molecular formula C14H13F2NO3S2 B2530059 N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide CAS No. 2034596-55-7](/img/structure/B2530059.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide
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Overview
Description
“N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives are important in the field of medicinal chemistry due to their wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald synthesis . This method involves the condensation of 2-acetylthiophene and salicylaldehydes . The structures of the synthesized compounds are usually confirmed by FTIR, MS, and 1H-NMR .Molecular Structure Analysis
The molecule contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, and 10 aromatic bonds . It also contains 2 five-membered rings, 2 secondary amides (aliphatic), 1 ketone (aromatic), and 2 Thiophenes .Chemical Reactions Analysis
Thiophene derivatives have been reported to possess a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .Scientific Research Applications
Anti-Microbial Activity
Thiophene derivatives have been synthesized and checked for their in vitro antibacterial and antifungal activities . For example, compound S1 was found to be a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .
Anti-Cancer Activity
Thiophene derivatives have also shown anticancer activity. For instance, compound S8 showed effective cytotoxic activity against the human lung cancer cell line (A-549) at a dose of 10 −4 M .
Anti-Oxidant Activity
Thiophene derivatives have demonstrated antioxidant activity. Compounds S4 and S6 exhibited excellent antioxidant activity when compared with ascorbic acid as a standard drug .
Anti-Corrosion Activity
Thiophene derivatives have been evaluated for their anticorrosion activity. Compound S7 showed high anticorrosion efficiency (97.90%) with a low corrosion rate .
Anti-Inflammatory Activity
Thiophene nucleus containing compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea (1) act as an anti-inflammatory agent .
Serotonin Antagonists
Compounds like the maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one (2) work as serotonin antagonists and are used in the treatment of Alzheimer’s .
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that “N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide” and related compounds may be the subject of future research in medicinal chemistry.
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S2/c1-9(18)13-6-5-10(21-13)7-8-17-22(19,20)14-11(15)3-2-4-12(14)16/h2-6,17H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFRGBKJAKQJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-2,6-difluorobenzenesulfonamide |
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